molecular formula C3HCl2F5O B12743213 2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane, (S)- CAS No. 172103-31-0

2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane, (S)-

Cat. No.: B12743213
CAS No.: 172103-31-0
M. Wt: 218.93 g/mol
InChI Key: TZZWXBLENLGFDD-PVQJCKRUSA-N
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Description

2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane, (S)- is a fluorinated organic compound. It is known for its unique chemical properties, which make it valuable in various industrial and scientific applications. The compound’s structure includes multiple halogen atoms, contributing to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane typically involves the difluoromethylation of precursor compounds. One common method is the reaction of 2-hydroxychalcones with sodium 2-chloro-2,2-difluoroacetate under specific conditions. This reaction is carried out in the presence of tetrabutylammonium bromide and potassium carbonate in N,N-dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale difluoromethylation processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of stable and inexpensive reagents like sodium 2-chloro-2,2-difluoroacetate is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Sodium 2-chloro-2,2-difluoroacetate: Used in difluoromethylation reactions.

    Tetrabutylammonium bromide: Acts as a phase-transfer catalyst.

    Potassium carbonate: Serves as a base in various reactions.

Major Products

The major products formed from these reactions include aryl difluoromethyl ethers and difluoro-2H-benzofuran derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane involves its interaction with various molecular targets. The compound’s halogen atoms enable it to form strong bonds with other molecules, leading to the modification of their chemical and physical properties. This reactivity is harnessed in various applications, from drug development to materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane apart is its combination of multiple halogen atoms, which enhances its reactivity and stability. This makes it particularly valuable in applications requiring robust and reactive intermediates .

Properties

CAS No.

172103-31-0

Molecular Formula

C3HCl2F5O

Molecular Weight

218.93 g/mol

IUPAC Name

(2S)-2-chloro-2-[chloro(difluoro)methoxy]-1,1,1-trifluoroethane

InChI

InChI=1S/C3HCl2F5O/c4-1(2(6,7)8)11-3(5,9)10/h1H/t1-/m1/s1

InChI Key

TZZWXBLENLGFDD-PVQJCKRUSA-N

Isomeric SMILES

[C@H](C(F)(F)F)(OC(F)(F)Cl)Cl

Canonical SMILES

C(C(F)(F)F)(OC(F)(F)Cl)Cl

Origin of Product

United States

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